molecular formula C11H7F3O B1452418 8-(Trifluoromethyl)naphthalen-1-ol CAS No. 33533-47-0

8-(Trifluoromethyl)naphthalen-1-ol

Cat. No. B1452418
CAS RN: 33533-47-0
M. Wt: 212.17 g/mol
InChI Key: CVQCGFGIWHMKOM-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)naphthalen-1-ol is a chemical compound with the molecular formula C11H7F3O . It has a molecular weight of 212.17 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for 8-(Trifluoromethyl)naphthalen-1-ol is 1S/C11H7F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h1-6,15H . This indicates the arrangement of atoms in the molecule and can be used to derive its structural formula.


Physical And Chemical Properties Analysis

8-(Trifluoromethyl)naphthalen-1-ol is a white solid . Its molecular weight is 212.17 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the web search results.

Relevant Papers One paper titled “4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene” discusses a compound with a similar structure . The paper mentions that the compound fluoresces in a long wave region (662 nm) with a high quantum yield (0.61). This could suggest potential applications of 8-(Trifluoromethyl)naphthalen-1-ol in fluorescence-based applications .

Scientific Research Applications

Synthesis and Chemistry

  • Naphthalene Derivatives in Organic Synthesis : Naphthalene-1,8-diylbis(diphenylmethylium) shows unique electron-transfer reduction behavior, leading to the formation of 1,1,2,2-tetraphenylacenaphthene, which can be used in oxidative coupling reactions (Saitoh, Yoshida, & Ichikawa, 2006).
  • Synthesis of Naphthalene Derivatives with Group 13 Elements : The chemistry of naphthalene derivatives substituted with Group 13 elements at peri-positions has been explored, leading to applications in Lewis acidic hosts and the formation of radicals (Hoefelmeyer, Schulte, Tschinkl, & Gabbaï, 2002).

Environmental Applications

  • Removal of Naphthalene Derivatives in Water Treatment : Studies on the efficient removal of naphthalene derivatives from aqueous solutions using solvent extraction techniques have been conducted, highlighting their potential in treating dye wastewater (Shao et al., 2016).

Material Science

  • Electroluminescence and Thermal Performance : Naphthalene-based chelate phosphine oxide ligands have been utilized in the preparation of luminescent complexes, demonstrating applications in electroluminescent devices with high thermal and morphological stability (Xu, Yin, Wang, & Huang, 2008).

Optics and Photonics

  • Nonlinear Optical Properties : Naphthalene derivatives like 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol have been investigated for their third-order nonlinear optical properties, showing potential for applications in optoelectronics and photonics (Sreenath, Joe, & Rastogi, 2018).

properties

IUPAC Name

8-(trifluoromethyl)naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQCGFGIWHMKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701413
Record name 8-(Trifluoromethyl)naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)naphthalen-1-ol

CAS RN

33533-47-0
Record name 8-(Trifluoromethyl)-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33533-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Trifluoromethyl)naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Iwata, M Hyodo, T Fujiwara, R Kawano, L Kuhn… - …, 2022 - thieme-connect.com
The first regioselective addition reactions to 3-trifluoromethylbenzyne are reported. Triple cycloaddition of ynolates to the benzyne provided 1,8,13-tris(trifluoromethyl)triptycenes with …
Number of citations: 2 www.thieme-connect.com

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